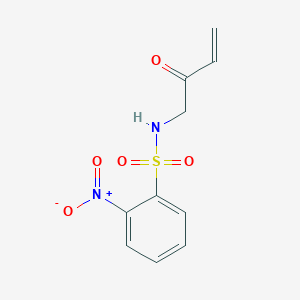![molecular formula C12H18O4 B12623496 3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate CAS No. 918779-85-8](/img/structure/B12623496.png)
3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate is a complex organic compound known for its unique bicyclic structure. This compound is part of the oxabicyclo family, which is characterized by a bicyclic framework containing an oxygen atom. The presence of the 3-oxo group and the 2-methylpropanoate ester makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate typically involves a multi-step process. One common method is the organocatalytic domino Michael-hemiacetalization-Michael reaction. This reaction involves the use of (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, followed by PCC oxidation. The reaction is catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reagents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, amines
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted esters or amides, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antileishmanial properties, showing inhibition of key redox enzymes of the pathogen.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate involves its interaction with molecular targets such as enzymes. For instance, its antileishmanial effect is attributed to the inhibition of key redox enzymes in the pathogen, leading to apoptosis-like cell death . The compound’s unique structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxabicyclo[3.3.1]nonan-2-one: Another member of the oxabicyclo family with similar structural features.
9-Oxabicyclo[3.3.1]nonane: A related compound with a different substitution pattern.
Uniqueness
3-Oxo-2-oxabicyclo[331]nonan-1-yl 2-methylpropanoate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
918779-85-8 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(3-oxo-2-oxabicyclo[3.3.1]nonan-1-yl) 2-methylpropanoate |
InChI |
InChI=1S/C12H18O4/c1-8(2)11(14)16-12-5-3-4-9(7-12)6-10(13)15-12/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
LNXWAMUMZHJLPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC12CCCC(C1)CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



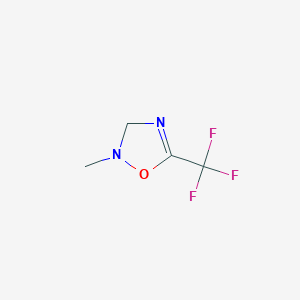
![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)
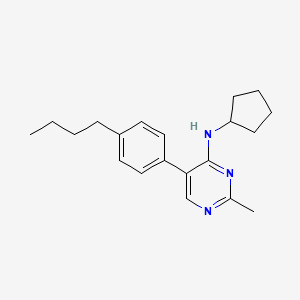

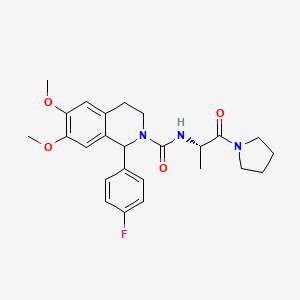
![(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene](/img/structure/B12623444.png)
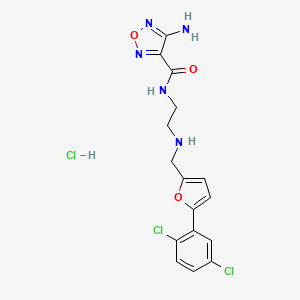


![2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12623471.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-](/img/structure/B12623473.png)
![(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B12623475.png)
